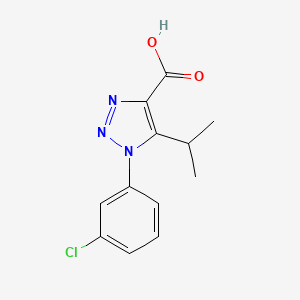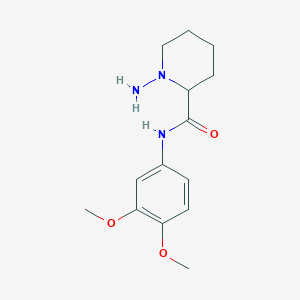
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as TAC-101, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid leads to the accumulation of acetylated histones, which promotes the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to reduce inflammation in animal models. In addition, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This effect may be beneficial in the treatment of cancer, as tumors require a blood supply for growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is its high potency and selectivity for HDAC inhibition. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has limited aqueous solubility, which may pose challenges in experimental design and delivery.
Orientations Futures
Future research on 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. Studies could also investigate the effects of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid on other biological processes, such as epigenetic modifications and cellular differentiation. In addition, research could focus on the development of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid analogs with improved solubility and pharmacokinetic properties.
In conclusion, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, or 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, is a promising compound with potential applications in the fields of cancer and inflammation research. Its high potency and selectivity for HDAC inhibition make it a valuable tool for studying various biological processes. Further research on 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid and its analogs could lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been synthesized using various methods, including the reaction of 3-chlorobenzonitrile with isopropyl azide and subsequent hydrolysis of the resulting intermediate. Another method involves the reaction of 3-chlorobenzonitrile with sodium azide and isopropyl alcohol, followed by hydrolysis. The synthesis of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been achieved using click chemistry, which involves the reaction of an azide and an alkyne to form a triazole ring. This method has shown high yield and purity of the final product.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an anticancer agent. Studies have shown that 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)11-10(12(17)18)14-15-16(11)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWONEKNGMPXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-propan-2-yltriazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)

![3-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-1-benzyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5141574.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5141583.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)
![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)
![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)
![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)
